5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
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Overview
Description
5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound with the molecular formula C15H12ClN3S2 and a molecular weight of 333.86 g/mol . This compound is part of the triazole family, known for their diverse applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of 4-chlorobenzyl chloride with 4-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-4H-1,2,4-triazole-3-thiol
- 4-chlorobenzyl chloride
- 4-phenyl-4H-1,2,4-triazole
Uniqueness
5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of both the chlorophenyl and triazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S2/c16-11-6-8-13(9-7-11)21-10-14-17-18-15(20)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBINDTFLQWWCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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